molecular formula C26H28N4O4 B2538330 (S)-tert-butyl (4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 1306763-71-2

(S)-tert-butyl (4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B2538330
CAS RN: 1306763-71-2
M. Wt: 460.534
InChI Key: RYRFCNMPRIMYFA-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(S)-tert-butyl (4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate” is a chemical compound with the CAS number 1306763-71-2 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of compounds like (S)-tert-butyl (4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate often involves complex reactions, such as condensation reactions between carbamimide and other acids in the presence of specific reagents. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized using a similar approach, and its structure was confirmed by spectroscopic methods and single crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).

Bioactive Properties

  • Compounds with the 1,2,4-oxadiazole moiety have been investigated for their bioactive properties. For example, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and showed potent antitumor activity against a panel of cell lines in vitro (Maftei et al., 2013).

Antioxidant Activity

  • Oxadiazole derivatives have been synthesized and evaluated for their antioxidant properties. Compounds like 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showed significant free-radical scavenging ability, indicating potential antioxidant applications (Shakir et al., 2014).

Photoluminescent Properties

  • Certain carbazole and oxadiazole derivatives have been synthesized and investigated for their photoluminescent properties, showing potential for use in luminescent materials and organic light-emitting diodes (Rybakiewicz et al., 2020; Guan et al., 2006).

Advanced Material Applications

  • Oxadiazole-based compounds have also been explored for their applications in advanced materials such as fluorescence resonance energy transfer (FRET) systems, indicating their potential in creating efficient energy transfer pairs (Pujar et al., 2017).

properties

IUPAC Name

tert-butyl N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-15(2)32-22-12-9-16(13-17(22)14-27)24-29-23(30-34-24)20-8-6-7-19-18(20)10-11-21(19)28-25(31)33-26(3,4)5/h6-9,12-13,15,21H,10-11H2,1-5H3,(H,28,31)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRFCNMPRIMYFA-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NC(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl (4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)carbamate

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